molecular formula C5H7NO B174903 1-Acetyl-1,2-dihydroazete CAS No. 136911-46-1

1-Acetyl-1,2-dihydroazete

Cat. No.: B174903
CAS No.: 136911-46-1
M. Wt: 97.12 g/mol
InChI Key: VCZMEQQJDCHGQF-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroazete is a four-membered nitrogen-containing heterocycle. It is known for its unique structure, which includes an imine functional group with a double bond between the nitrogen atom and the neighboring carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroazete can be synthesized through several methods. One common approach involves the [2 + 2]-cycloaddition reaction of alkynyl-substituted pentacarbonylchromium or pentacarbonyltungsten carbene complexes with imines . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the synthetic routes and the availability of starting materials are crucial factors in developing efficient industrial processes.

Chemical Reactions Analysis

1-Acetyl-1,2-dihydroazete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The imine functional group in this compound allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents and conditions used in these reactions include specific catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-Acetyl-1,2-dihydroazete has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-1,2-dihydroazete involves its interaction with molecular targets through its imine functional group. This interaction can lead to the formation of covalent bonds with target molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

1-Acetyl-1,2-dihydroazete can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(2H-azet-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZMEQQJDCHGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447916
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136911-46-1
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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